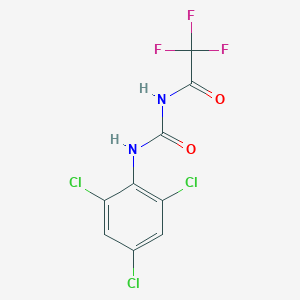
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea (TU) is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.59 g/mol. TU is known to have a wide range of biological activities, which make it a promising candidate for various applications in the field of medicine and agriculture.
Mécanisme D'action
The mechanism of action of N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea is not fully understood. However, it is believed to act by inhibiting the biosynthesis of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has been found to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and affect the activity of certain enzymes. N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has also been found to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high level of activity against various microorganisms and cancer cells, making it a useful tool for studying their growth and survival. However, N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has some limitations, including its toxicity and potential environmental impact. Therefore, it should be used with caution and proper safety measures should be taken.
Orientations Futures
There are several future directions for the research on N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of new derivatives of N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea that have improved activity and reduced toxicity. Another area of research is the study of the mechanism of action of N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea, which could lead to the discovery of new targets for drug development. Additionally, N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has potential applications in the field of agriculture, as a herbicide and insecticide, which could be explored further.
Méthodes De Synthèse
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea can be synthesized by reacting 2,4,6-trichlorophenyl isocyanate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction yields N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea as a product, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has been extensively studied for its biological activities. It has been found to possess significant antifungal, herbicidal, and insecticidal properties. N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has also been reported to have antitumor activity against various cancer cell lines. Additionally, N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has been found to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Propriétés
Formule moléculaire |
C9H4Cl3F3N2O2 |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(2,4,6-trichlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H4Cl3F3N2O2/c10-3-1-4(11)6(5(12)2-3)16-8(19)17-7(18)9(13,14)15/h1-2H,(H2,16,17,18,19) |
Clé InChI |
FYFVNJZRIZYQDP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NC(=O)C(F)(F)F)Cl)Cl |
SMILES canonique |
C1=C(C=C(C(=C1Cl)NC(=O)NC(=O)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)

![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)


![N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284285.png)
![N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284289.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B284290.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B284291.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B284292.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)